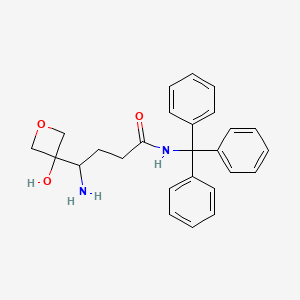![molecular formula C6H9ClO B8053470 (3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B8053470.png)
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
概要
説明
(3-Chlorobicyclo[111]pentan-1-yl)methanol is an organic compound characterized by a bicyclic structure with a chlorine atom and a hydroxymethyl group attached to the bicyclo[111]pentane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through the cyclization of suitable precursors.
Chlorination: The bicyclo[1.1.1]pentane is then subjected to chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.
Hydroxymethylation: The chlorinated intermediate is subsequently treated with formaldehyde (HCHO) and a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, H₂ with palladium on carbon (Pd/C).
Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.
Major Products
Oxidation: (3-Chlorobicyclo[1.1.1]pentan-1-yl)carboxylic acid.
Reduction: (3-Chlorobicyclo[1.1.1]pentan-1-yl)methane.
Substitution: (3-Azidobicyclo[1.1.1]pentan-1-yl)methanol, (3-Cyanobicyclo[1.1.1]pentan-1-yl)methanol.
科学的研究の応用
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
(3-Bromobicyclo[1.1.1]pentan-1-yl)methanol: Similar structure with a bromine atom instead of chlorine.
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol: Similar structure with a fluorine atom instead of chlorine.
(3-Hydroxybicyclo[1.1.1]pentan-1-yl)methanol: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound a valuable intermediate in organic synthesis.
特性
IUPAC Name |
(3-chloro-1-bicyclo[1.1.1]pentanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYZFSSOCBFEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol (1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8053403.png)
![1-(3-(3,6-Dichloropyridazin-4-yl)bicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B8053421.png)
![3-(2,6-Dichloropyridin-4-yl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8053428.png)
![Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8053435.png)
![Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8053450.png)
![3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8053454.png)
![2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine](/img/structure/B8053461.png)
![4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8053463.png)
![(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B8053474.png)
![(3aR,7aS)-2,2-dimethyl-5-(o-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053484.png)
![(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053486.png)
![(3aR,7aS)-2,2-dimethyl-5-(p-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053491.png)
![(3aR,7aS)-5-(4-fluorophenyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053492.png)
